Desmethylxanthohumol

概要

説明

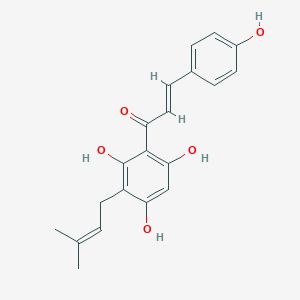

Desmethylxanthohumol is a prenylated chalcone derived from the female flowers of the hop plant (Humulus lupulus). This compound is known for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . This compound is structurally similar to xanthohumol, with the primary difference being the absence of a methoxy group at the 6’ position .

準備方法

Synthetic Routes and Reaction Conditions

Desmethylxanthohumol can be synthesized through various chemical reactions. One common method involves the prenylation of chalcone precursors. . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the rearrangement.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from hop plants. The process includes the use of solvents such as dichloromethane and ethanol to extract the compound from the plant material. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

化学反応の分析

Isomerization

- Spontaneous Isomerization: DMX undergoes spontaneous isomerization in solution, forming 8-prenylnaringenin (8PN) and 6-prenylnaringenin (6PN) . This intramolecular Michael addition ring closure can occur relatively quickly .

- Factors Affecting Isomerization: The presence of dissolved air (O2) appears to improve DMX stability, as initial rate data indicates that degassed samples isomerize approximately twice as fast as non-degassed samples .

- Isomer Ratios: The ratio of 8PN to 6PN remains relatively constant over time, suggesting similar energies of the transition states associated with the isomerization/ring-closure process .

Methylation

- Enzymatic Methylation: DMX can be methylated to form xanthohumol, a reaction likely catalyzed by an S-adenosyl-l-methionine (SAM)-dependent O-methyltransferase (OMT) . OMT1 is one enzyme that has been found to methylate DMX to form xanthohumol .

- Other Methylation Reactions: OMT2 can methylate DMX, but does not form xanthohumol. Instead, it methylates xanthohumol to 4-O-methylxanthohumol .

Degradation

- Degradation Products: At later stages of reaction, the prenyl residues of 6PN and 8PN may undergo a slow chemical instability reaction pathway, producing olefinic positional isomers and saturated degradation products .

Other Reactions

- Synthesis of Metabolites: DMX can be used to synthesize human phase I and phase II metabolites, including hydroxylated products, sulfates, and glucuronides .

- Hydroxylation: Hydroxylation of DMX can result in the formation of E and Z isomers .

- Glucuronidation: Glucuronidation of DMX can occur at the phenol group, with isoxanthohumol (IXN) being a better starting material than DMX for this reaction .

Reaction with Prenyl Diphosphate

Data Table: DMX Content in Hop Varieties

| Hop Variety | DMX Content (%) |

|---|---|

| Agnus | 0.14-0.18 |

| Magnum | 0.14-0.18 |

| Sládek | 0.14-0.18 |

| Dunav | 0.14-0.18 |

| Pioneer | 0.14-0.18 |

| Vital | 0.3-0.4 |

| New genotype | 0.37, 0.27 |

科学的研究の応用

Chemical Properties and Mechanism of Action

DMX is structurally related to xanthohumol (XN), differing primarily by the absence of a methyl group. This slight modification significantly influences its biological activity. Research indicates that DMX exhibits antioxidant , anticancer , and anti-inflammatory properties, making it a candidate for various therapeutic applications. The compound has been shown to induce apoptosis in cancer cells and modulate pathways associated with cell survival and proliferation.

Anticancer Activity

DMX has been studied extensively for its anticancer effects across various cancer types:

- Breast Cancer : DMX enhances the efficacy of chemotherapeutic agents like adriamycin by inhibiting drug efflux transporters such as MDR1, thereby overcoming drug resistance in MCF-7/ADR cells . It also activates the ataxia telangiectasia mutated (ATM) pathway, enhancing DNA damage response in colorectal cancer .

- Liver Cancer : In hepatocellular carcinoma models, DMX has shown potential in reducing tumor growth and promoting apoptosis through modulation of apoptotic pathways .

- Other Cancers : Studies indicate that DMX exhibits activity against glioblastoma, melanoma, and lung cancer, suggesting a broad spectrum of anticancer efficacy .

Anti-inflammatory Effects

DMX has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and metabolic disorders .

Antimicrobial Activity

Research has shown that DMX possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections . Its minimal inhibitory concentration (MIC) against these bacteria highlights its effectiveness as a natural antimicrobial agent.

Innovative Delivery Systems

The development of effective delivery systems for DMX is crucial to enhance its bioavailability and therapeutic efficacy. Recent studies have explored various formulations:

- Nanoparticles : Utilizing biodegradable polymers for nanoparticle delivery systems enhances the controlled release of DMX, improving its therapeutic index . These systems allow for targeted therapy, minimizing side effects while maximizing treatment outcomes.

- Nanomicelles and Liposomes : These carriers facilitate improved solubility and stability of DMX in biological environments, making it more accessible for cellular uptake .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of DMX on MCF-7/ADR cells. Results indicated that DMX not only sensitized these cells to adriamycin but also inhibited the expression of key proteins involved in drug resistance, thereby enhancing the overall effectiveness of chemotherapy .

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, DMX exhibited significant antimicrobial activity with an MIC comparable to established antibiotics. This reinforces its potential as a natural alternative in antimicrobial therapies .

作用機序

Desmethylxanthohumol exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS), preventing oxidative damage to proteins and DNA.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Anti-cancer Activity: This compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

類似化合物との比較

Desmethylxanthohumol is structurally similar to other prenylated chalcones, such as xanthohumol and isoxanthohumol. it is unique due to the absence of a methoxy group at the 6’ position, which influences its biological activity . Other similar compounds include:

Xanthohumol: Known for its anti-cancer and anti-inflammatory properties.

Isoxanthohumol: Exhibits estrogenic activity and potential benefits in hormone-related conditions.

This compound stands out due to its distinct structural features and diverse pharmacological activities, making it a valuable compound for scientific research and industrial applications.

生物活性

Desmethylxanthohumol (DMX) is a prenylated chalcone derived from hops (Humulus lupulus), recognized for its potential biological activities. This compound serves as a precursor to xanthohumol (XN), which has been extensively studied for its health benefits, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article will delve into the biological activity of DMX, summarizing key research findings, case studies, and presenting relevant data in tabular form.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a prenyl group that enhances its lipophilicity and biological activity. The molecular formula of DMX is C_19H_20O_5, and it has a molar mass of approximately 316.36 g/mol. Its structure allows for various interactions within biological systems, contributing to its diverse effects.

Antioxidant Activity

DMX exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that DMX can scavenge free radicals effectively, thus reducing cellular damage associated with various diseases.

Anti-Cancer Effects

Research indicates that DMX possesses anti-cancer properties across several cancer types. It has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines:

- Breast Cancer : DMX demonstrated effectiveness in inhibiting the invasive phenotype of MDA-MB-231 cells and sensitizing them to chemotherapy agents such as adriamycin .

- Prostate Cancer : In vitro studies revealed that DMX could induce apoptosis in prostate cancer cells .

- Colorectal Cancer : DMX activated pathways associated with DNA damage response and downregulated anti-apoptotic proteins like Bcl-2 in HCT116 cells .

Anti-Inflammatory Properties

DMX has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines such as IL-12 in macrophages stimulated by lipopolysaccharides (LPS) and interferon-gamma . This property may have therapeutic implications for chronic inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of DMX has been demonstrated against various pathogens:

- Bacterial Inhibition : DMX exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported at 17.7 μM against Staphylococcus aureus .

- Oral Health : In disc diffusion assays, DMX showed antimicrobial activity against Streptococcus mutans, suggesting its potential application in dental care products .

Neuroprotective Effects

Emerging research suggests that DMX may also provide neuroprotective benefits. Its antioxidant properties could help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's.

Case Study 1: Anti-Cancer Mechanisms

In a study investigating the effects of DMX on breast cancer cell lines, researchers found that treatment with DMX led to a decrease in cell viability and an increase in apoptosis markers. The study highlighted the potential of DMX as a chemosensitizer, enhancing the efficacy of existing chemotherapy treatments by downregulating drug efflux transporters .

Case Study 2: Inflammatory Disease Models

In vivo studies using animal models of chronic allergic contact dermatitis demonstrated that DMX treatment significantly reduced ear swelling and inflammation markers compared to control groups. This suggests a therapeutic potential for DMX in managing inflammatory skin conditions .

Table 1: Biological Activities of this compound

Table 2: Summary of Case Studies on this compound

特性

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSADYLVRMROPL-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315295 | |

| Record name | Desmethylxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115063-39-3 | |

| Record name | Desmethylxanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115063-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115063393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLXANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L48JN7T3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desmethylxanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Desmethylxanthohumol is primarily found in the lupulin glands of the female hop plant (Humulus lupulus L.). [, ] It's also present, albeit in lower concentrations, in other parts of the plant, including male inflorescences and leaves. []

A: this compound is synthesized through a specialized branch of the flavonoid biosynthetic pathway. This pathway involves a key O-methylation step catalyzed by a specific O-methyltransferase (OMT) enzyme. []

A: this compound serves as a direct precursor to xanthohumol. The enzyme this compound O-methyltransferase catalyzes the final methylation step, converting DMX into xanthohumol. [, , ]

A: The molecular formula of this compound is C21H22O5, and its molecular weight is 354.4 g/mol. []

A: this compound is a prenylated chalcone, meaning it has a chalcone backbone with a prenyl (3,3-dimethylallyl) side chain. [, ] It lacks a methyl group on one of its hydroxyl groups, differentiating it from its methylated counterpart, xanthohumol. [, ]

ANone: this compound exhibits a range of promising bioactivities, most notably:

- Anti-cancer activity: DMX has shown anti-proliferative effects against various cancer cell lines, including prostate, breast, and colon cancer cells. [, , , ]

- Estrogenic activity: DMX acts as a pro-estrogen, readily isomerizing into 8-prenylnaringenin, one of the most potent phytoestrogens known. [, , , ] This property makes DMX a potential candidate for addressing menopausal symptoms and osteoporosis. []

- Anti-inflammatory and antioxidant properties: Research suggests DMX might possess anti-inflammatory and antioxidant activities, though further investigation is needed. [, , ]

ANone: Research suggests several mechanisms contribute to DMX's anti-cancer activity, including:

- **Inhibition of cell proliferation:** DMX can inhibit the proliferation of cancer cells, potentially by interfering with cell cycle progression. [, , ]- **Induction of apoptosis:** DMX might trigger programmed cell death (apoptosis) in cancer cells, though this mechanism requires further confirmation. [, ]- **Inhibition of angiogenesis:** Evidence suggests DMX might inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis. []A: Given its presence in hops and potential health benefits, DMX is being explored for applications in functional foods and beverages. One area of interest is developing hop varieties with enhanced DMX content for brewing beer with potential health benefits. [, , , ]

A: this compound undergoes extensive metabolism, primarily in the liver and intestines. [] It's converted into various metabolites, including 8-prenylnaringenin, through processes like isomerization, oxidation, and conjugation. [, ] The gut microbiota plays a significant role in DMX metabolism, with bacteria like Eubacterium ramulus contributing to its transformation. []

ANone: While DMX shows promise as a bioactive compound, its safety profile requires thorough investigation. Current research primarily focuses on in vitro and preclinical models, with limited data available on human safety.

ANone: Future research should focus on:

- Elucidating the detailed mechanisms of action of DMX in various biological pathways.- Conducting comprehensive in vivo studies to confirm its efficacy and safety in animal models.- Investigating the pharmacokinetics and bioavailability of DMX after oral consumption.- Exploring the potential of developing DMX as a therapeutic agent, potentially through targeted drug delivery systems.- Optimizing hop breeding and cultivation practices to enhance DMX content for potential applications in food and beverages.A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly mass spectrometry (MS), is widely used for DMX analysis. [, , , ] This approach allows for sensitive and specific quantification of DMX in various matrices, including hop extracts, beer, and biological samples. [, ]

A: The analysis of DMX can be challenging due to its low concentration in natural sources and its structural similarity to other hop prenylflavonoids. [] Careful optimization of extraction and separation methods is crucial to ensure accurate and reliable quantification. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。